molecular formula C22H24N2O7 B2553689 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883083-91-8

3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2553689
CAS No.: 883083-91-8
M. Wt: 428.441
InChI Key: BVNNLVZHVJPDAZ-UHFFFAOYSA-N
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Description

“3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a combination of methoxyphenyl and pyridinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. One possible route could involve the condensation of 3,4,5-trimethoxybenzaldehyde with 4-hydroxy-6-methylpyridin-2(1H)-one under acidic or basic conditions. The reaction conditions might include solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

For industrial-scale production, the process would need to be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
  • 3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives
  • Other methoxyphenyl-pyridinone compounds

Uniqueness

The uniqueness of “3,3’-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might offer advantages in terms of reactivity, stability, or biological activity.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c1-10-6-13(25)18(21(27)23-10)17(19-14(26)7-11(2)24-22(19)28)12-8-15(29-3)20(31-5)16(9-12)30-4/h6-9,17H,1-5H3,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNLVZHVJPDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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